molecular formula C12H11N B7723418 3-Aminobiphenyl CAS No. 41674-04-8

3-Aminobiphenyl

Cat. No. B7723418
CAS RN: 41674-04-8
M. Wt: 169.22 g/mol
InChI Key: MUNOBADFTHUUFG-UHFFFAOYSA-N
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Description

3-Aminobiphenyl is an organic compound with the formula C6H5C6H4NH2. It is one of three monoamine derivatives of biphenyl. It is a colorless solid, although aged samples can appear colored .


Synthesis Analysis

3-Aminobiphenyl is obtained from 3-bromoaniline and phenylboronic acid by Suzuki coupling . Another synthesis method involves the reduction of 4-nitrobiphenyl, which is obtained by the nitration of biphenyl .


Molecular Structure Analysis

The molecular formula of 3-Aminobiphenyl is C12H11N, and its molecular weight is 169.22 g/mol .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of 3-Aminobiphenyl is the Suzuki coupling, which is a type of palladium-catalyzed cross coupling .


Physical And Chemical Properties Analysis

3-Aminobiphenyl is a white solid with a density of 1.077 g/cm3. It has a melting point of 31–31.5 °C and a boiling point of 177–8 °C .

Scientific Research Applications

  • Laser-Induced Fluorescence Spectra : The S1 ←S0 transitions in 3-aminobiphenyl were studied using laser-induced fluorescence, revealing its non-planar equilibrium geometry in the S1 state (Pirowska et al., 1999).

  • Environmental and Biological Monitoring : 3-Aminobiphenyl, identified as genotoxic and/or carcinogenic, has been detected in environmental and biological samples using HPLC-ED with boron-doped diamond electrode (Pecková et al., 2009).

  • Carcinogenicity and Mutagenicity Studies : The weak carcinogenicity of 3-aminobiphenyl has been attributed to the lack of genotoxicity of its N-hydroxy derivative, as investigated in Ames test studies (Ioannides et al., 1989).

  • Ecotoxicological Impact : The toxicity of 4-aminobiphenyl (related to 3-aminobiphenyl) for aquatic organisms and mammalian cells has been assessed using various bioassays, indicating its potential environmental hazards (Jiangning et al., 2004).

  • Metabolic Studies : The metabolism of isomeric amino and acetamidobiphenyls, including 3-aminobiphenyl, has been studied, highlighting the role of oxidative processes in carcinogenic and mutagenic activities (Bayraktar et al., 2004).

  • Synthesis and Characterization : Various synthesis methods for 2-aminobiphenyls, including 3-aminobiphenyl, have been developed, with applications in creating new compounds and materials (Hofmann et al., 2014).

  • Chemical and Electropolymerization Studies : Poly(4-aminobiphenyl) synthesized chemically and electrochemically has been examined, showing different physical properties and conductivities, indicating potential applications in materials science (Chan et al., 1995).

Safety And Hazards

3-Aminobiphenyl is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation. In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water .

properties

IUPAC Name

3-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNOBADFTHUUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2036825
Record name 3-Aminobiphenyl
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Aminobiphenyl

CAS RN

2243-47-2, 41674-04-8
Record name 3-Aminobiphenyl
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Record name 3-Aminobiphenyl
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Record name (1,1'-Biphenyl)amine
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Record name 3-Aminobiphenyl
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Record name 3-Aminobiphenyl
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Record name 3-BIPHENYLAMINE
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Synthesis routes and methods I

Procedure details

Palladium on carbon (10%, 0.70 g, 0.658 mmol) was added to a Parr hydrogenator bottle. The bottle was purged with nitrogen. Next, 3-nitro-1,1′-biphenyl (10 g, 50.2 mmol) and 190 mL ethanol were added to the bottle. The material was hydrogenated on a Parr hydrogenator. After 3 h, the reaction mixture was filtered through Celite® and the Celite® washed with dichloromethane. The filtrate was evaporated, obtained a brown oil, 8.69 g, assume quantitative yield (8.49 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 2-1atmospheric hydrogenation reactor was charged with 250 g (1.26 mol) of m-nitrobiphenyl, 12.5 q of 5% Pd-Cl, and 1250 ml of ethanol. A theoretical amount of hydrogen gas was absorbed at room temperature. The catalyst was removed by filtration and the filtrate was distilled of the solvent, obtaining 212 g of m-aminobiphenyl (yield 99.9%). Another batch of reaction was effected on the same scale except that 254 g (1.28 mol) of m-nitrobiphenyl was used, obtaining 215 g of m-aminobiphenyl (yield 99.7%),
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Yield
99.9%

Synthesis routes and methods III

Procedure details

Bromobenzene (300 mg, 1.91 mmol) was coupled to 3-amino-phenylboronic acid (355 mg, 2.29 mmol) using Method E. The crude residue was re-dissolved in EtOAc (8 ml) and washed with saturated NaHCO3 (3×8 ml). The organic layer was extracted with 1.2M HCl (1×8 ml) then basified with 6M NaOH until a white precipitate formed. This was then extracted with EtOAc (3×10 ml). The combined organic layers were dried (MgSO4), filtered and the solvent removed in vacuo to give the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
355 mg
Type
reactant
Reaction Step Two
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
569
Citations
M Sarkar, R Stabbert, RD Kinser, J Oey… - Toxicology and applied …, 2006 - Elsevier
Some aromatic amines are considered to be putative bladder carcinogens. Hemoglobin (Hb) adducts of 3-aminobiphenyl (3-ABP) and 4-aminobiphenyl (4-ABP) have been used as …
Number of citations: 31 www.sciencedirect.com
SK Nayaki, M Swaminathan - Spectrochimica Acta Part A: Molecular and …, 2002 - Elsevier
… 2-Aminobiphenyl and 4-aminobiphenyl were obtained from Aldrich Chemical Co and 3-aminobiphenyl was prepared by the reduction of 3-nitrobiphenyl as suggested in the literature [14…
Number of citations: 20 www.sciencedirect.com
C Ioannides, DFV Lewis, J Trinick, S Neville… - …, 1989 - academic.oup.com
… It is of interest that N-hydroxy-3-aminobiphenyl is not … The two nitrosoderivatives of 2- and 3-aminobiphenyl were … (i) the lack of mutagenicity of 3-aminobiphenyl may be attributed to its N-…
Number of citations: 37 academic.oup.com
K Pirowska, A Parusel, J Najbar, P Kolek… - Chemical physics …, 1999 - Elsevier
… at 140C for 3-aminobiphenyl. Samples of 3-aminobiphenyl were synthesized by the reduction of the 3-nitrobiphenyl. Deuteration exchange in 3-aminobiphenyl was achieved by boiling …
Number of citations: 5 www.sciencedirect.com
KT Chung, P Adris - Toxicology in vitro, 2003 - Elsevier
2-Aminobiphenyl (2-ABP), 3-aminobiphenyl (3-ABP) and 4-aminobiphenyl (4-ABP), but not benzidine (Bz) and biphenyl (Bp), were found to be inhibitory to the growth of human …
Number of citations: 23 www.sciencedirect.com
CL Holder, JR King, MC Bowman - Journal of Toxicology and …, 1976 - Taylor & Francis
Methods for monitoring trace levels of 4‐aminobiphenyl, 2‐naphthylamine, and their hydrochloride salts in waste water, microbiological growth media, potable water, human urine, and …
Number of citations: 19 www.tandfonline.com
M Maclure, RB Katz, MS Bryant… - … journal of public …, 1989 - ajph.aphapublications.org
… larly, adducts of 3-aminobiphenyl were significantly elevated in subjects with confirmed exposure. The odds of 3-aminobiphenyl adduct levels exceeding 2 pg/g of hemoglobin were 6:7 …
Number of citations: 150 ajph.aphapublications.org
JW Gorrod, NN Bayraktar - Anticancer Research, 1986 - europepmc.org
The metabolism of 3-aminobiphenyl (3-ABP) and 3-acetamidobiphenyl (3-AABP) has been studied using fortified rat liver microsomal preparations. Metabolites in concentrates of ether …
Number of citations: 2 europepmc.org
MS Bryant, P Vineis, PL Skipper… - Proceedings of the …, 1988 - National Acad Sciences
… nonsmokers was much greater for 3-aminobiphenyl than it was for … Thus, exposure to 3-aminobiphenyl appears to be highly … Five amines in addition to 4- and 3-aminobiphenyl appear to …
Number of citations: 262 www.pnas.org
K El-Bayoumy, EJ LaVoie, L Tulley-Freiler… - Mutation Research …, 1981 - Elsevier
… typhimurium TA100, in contrast to 3-aminobiphenyl. These results demonstrate the enhancing effect of an ortho-methyl group on mutagenicity in the aminobiphenyls, which contrasts to …
Number of citations: 36 www.sciencedirect.com

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